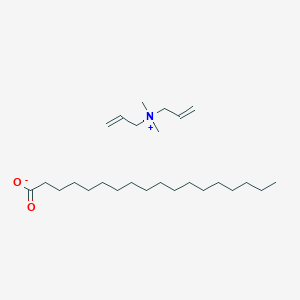
2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, octadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, octadecanoate is a chemical compound known for its surfactant properties. It is a quaternary ammonium compound, which means it has a positively charged nitrogen atom. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, octadecanoate typically involves the reaction of N,N-dimethyl-N-2-propenyl-2-propen-1-aminium chloride with octadecanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH. The final product is purified through various techniques such as distillation and crystallization to ensure high purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, octadecanoate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reaction is usually performed under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols. Substitution reactions can yield a variety of substituted compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, octadecanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and products.
Biology: It is used in biological research to study cell membrane interactions and as a component in various biochemical assays.
Medicine: It is used in the formulation of pharmaceuticals and as an antimicrobial agent.
Industry: It is used in the production of personal care products, detergents, and other industrial applications due to its surfactant properties.
Wirkmechanismus
The mechanism of action of 2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, octadecanoate involves its interaction with cell membranes. The positively charged nitrogen atom interacts with the negatively charged components of cell membranes, leading to disruption of membrane integrity. This results in the leakage of cellular contents and ultimately cell death. The compound also interacts with various molecular targets and pathways involved in cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, chloride: This compound is similar in structure but has a chloride ion instead of an octadecanoate group.
Dimethyldiallylammonium chloride: Another similar compound with a different counterion.
Polyquaternium-7: A polymeric form of the compound used in various industrial applications.
Uniqueness
2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, octadecanoate is unique due to its long-chain octadecanoate group, which imparts distinct surfactant properties. This makes it particularly useful in applications requiring enhanced solubility and interaction with hydrophobic substances.
Eigenschaften
CAS-Nummer |
395666-54-3 |
|---|---|
Molekularformel |
C26H51NO2 |
Molekulargewicht |
409.7 g/mol |
IUPAC-Name |
dimethyl-bis(prop-2-enyl)azanium;octadecanoate |
InChI |
InChI=1S/C18H36O2.C8H16N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-5-7-9(3,4)8-6-2/h2-17H2,1H3,(H,19,20);5-6H,1-2,7-8H2,3-4H3/q;+1/p-1 |
InChI-Schlüssel |
YTHHLEQBSZLCCP-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].C[N+](C)(CC=C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3-Chlorophenyl)propan-2-yl]-N'-phenylurea](/img/structure/B14243489.png)
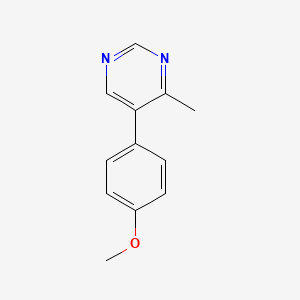
![1-(Pyrazin-2-yl)-N,N-bis[(pyrazin-2-yl)methyl]methanamine](/img/structure/B14243499.png)
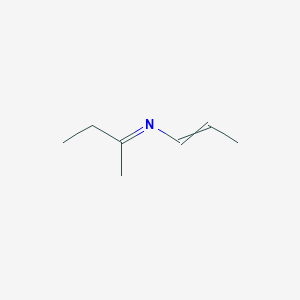
![5-[(4-Chlorophenyl)ethynyl]-4-(morpholin-4-yl)pyrimidin-2-amine](/img/structure/B14243502.png)
![4-[(9-ethyl-9H-carbazol-3-yl)amino]-4-oxobutanoic acid](/img/structure/B14243507.png)
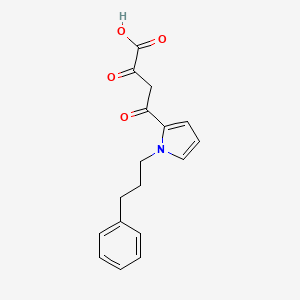
![4-[3-Oxo-3-(pyridin-2-yl)prop-1-en-1-yl]benzonitrile](/img/structure/B14243518.png)
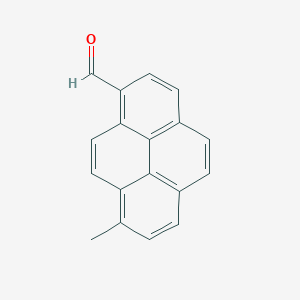
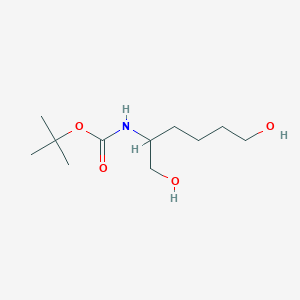
![N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]propanamide](/img/structure/B14243560.png)
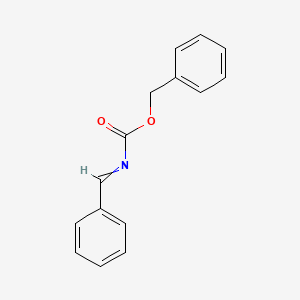
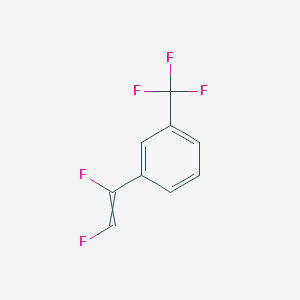
![Benzenamine, N,N'-[1,2-bis(2-methylphenyl)-1,2-ethanediylidene]bis-](/img/structure/B14243571.png)
